molecular formula C10H12O2 B13461266 4,5,6,8-tetrahydro-2,7(1H,3H)-naphthalenedione

4,5,6,8-tetrahydro-2,7(1H,3H)-naphthalenedione

Cat. No.: B13461266
M. Wt: 164.20 g/mol
InChI Key: VQARWCUZPPRWND-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione is an organic compound with the molecular formula C10H14O2 It is a derivative of naphthalene, where the aromatic ring system is fully hydrogenated, and two ketone groups are introduced at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene followed by selective oxidation. The hydrogenation process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting octahydronaphthalene is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the desired positions.

Industrial Production Methods

In industrial settings, the production of 1,2,3,4,5,6,7,8-octahydronaphthalene-2,7-dione may involve continuous flow reactors to ensure efficient hydrogenation and oxidation processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone groups can yield alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-octahydronaphthalene-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone groups can form hydrogen bonds or covalent interactions with active sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6,7,8-Octahydronaphthalene: Lacks the ketone groups, making it less reactive in certain chemical reactions.

    Tetramethyl acetyloctahydronaphthalenes: Contains additional methyl groups and is used primarily in fragrances.

    Valencene: A sesquiterpene with a similar hydrogenated naphthalene structure but different functional groups.

Uniqueness

1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione is unique due to the presence of two ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1,3,4,5,6,8-hexahydronaphthalene-2,7-dione

InChI

InChI=1S/C10H12O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H2

InChI Key

VQARWCUZPPRWND-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2=C1CCC(=O)C2

Origin of Product

United States

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